molecular formula C17H13Cl3N4O2S B3823769 N-(2,2,2-trichloro-1-{[(8-quinolinylamino)carbonothioyl]amino}ethyl)-2-furamide

N-(2,2,2-trichloro-1-{[(8-quinolinylamino)carbonothioyl]amino}ethyl)-2-furamide

Cat. No.: B3823769
M. Wt: 443.7 g/mol
InChI Key: PLRMADPOQNFPLU-UHFFFAOYSA-N
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Description

N-(2,2,2-trichloro-1-{[(8-quinolinylamino)carbonothioyl]amino}ethyl)-2-furamide is a complex organic compound with the molecular formula C14H13Cl3N4OS This compound is known for its unique structure, which includes a quinoline moiety, a trichloromethyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-{[(8-quinolinylamino)carbonothioyl]amino}ethyl)-2-furamide typically involves multiple steps. One common method includes the reaction of 8-aminoquinoline with carbon disulfide to form a thiourea intermediate. This intermediate is then reacted with 2,2,2-trichloroethylamine under controlled conditions to yield the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-{[(8-quinolinylamino)carbonothioyl]amino}ethyl)-2-furamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Amines, thiols; solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

N-(2,2,2-trichloro-1-{[(8-quinolinylamino)carbonothioyl]amino}ethyl)-2-furamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.

    Medicine: Studied for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-{[(8-quinolinylamino)carbonothioyl]amino}ethyl)-2-furamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. The trichloromethyl group can form reactive intermediates that interact with cellular proteins, inhibiting their activity. These interactions result in the compound’s antimicrobial and anticancer properties.

Comparison with Similar Compounds

N-(2,2,2-trichloro-1-{[(8-quinolinylamino)carbonothioyl]amino}ethyl)-2-furamide can be compared with other similar compounds, such as:

    N-(2,2,2-trichloro-1-{[(8-quinolinylamino)carbonothioyl]amino}ethyl)acetamide: Similar structure but with an acetamide group instead of a furan ring.

    N-(2,2,2-trichloro-1-{[(8-quinolinylamino)carbonothioyl]amino}ethyl)butanamide: Contains a butanamide group, offering different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of a quinoline moiety, a trichloromethyl group, and a furan ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2,2,2-trichloro-1-(quinolin-8-ylcarbamothioylamino)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3N4O2S/c18-17(19,20)15(23-14(25)12-7-3-9-26-12)24-16(27)22-11-6-1-4-10-5-2-8-21-13(10)11/h1-9,15H,(H,23,25)(H2,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRMADPOQNFPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CO3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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